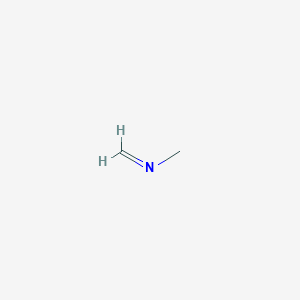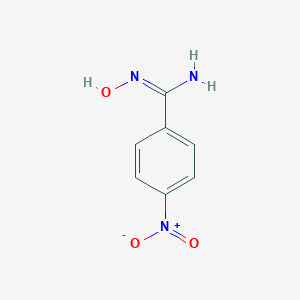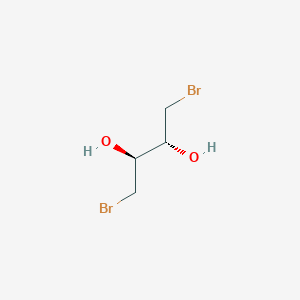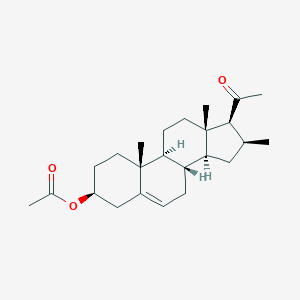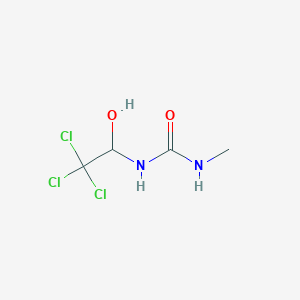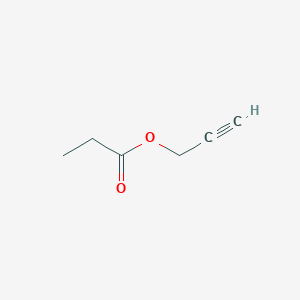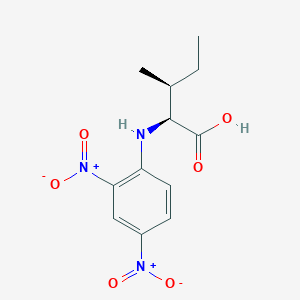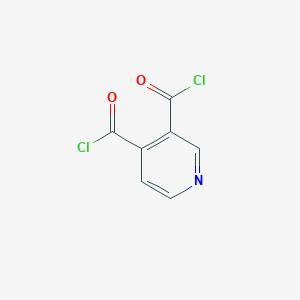
3,4-Pyridinedicarbonyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Pyridinedicarbonyl dichloride (PDC) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PDC is a versatile compound that can be used in the synthesis of various materials, including polymers, pharmaceuticals, and agrochemicals.
Wissenschaftliche Forschungsanwendungen
3,4-Pyridinedicarbonyl dichloride has been extensively studied for its potential applications in various fields. One of the most significant applications of 3,4-Pyridinedicarbonyl dichloride is in the synthesis of polymers. 3,4-Pyridinedicarbonyl dichloride can be used as a monomer in the synthesis of poly(pyridine-2,5-diyl) and poly(pyridine-2,6-diyl) polymers, which have potential applications in electronic devices and optoelectronics.
3,4-Pyridinedicarbonyl dichloride has also been studied for its potential applications in the pharmaceutical industry. 3,4-Pyridinedicarbonyl dichloride can be used as a starting material in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer drugs. 3,4-Pyridinedicarbonyl dichloride has also been shown to have antimicrobial properties and can be used as a disinfectant.
Wirkmechanismus
The mechanism of action of 3,4-Pyridinedicarbonyl dichloride is not fully understood. However, it is believed that 3,4-Pyridinedicarbonyl dichloride acts as a nucleophile and reacts with various electrophilic compounds. 3,4-Pyridinedicarbonyl dichloride can also act as a catalyst in various reactions, including the synthesis of polymers.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-Pyridinedicarbonyl dichloride have not been extensively studied. However, it has been shown to have antimicrobial properties and can be used as a disinfectant. 3,4-Pyridinedicarbonyl dichloride has also been shown to have potential applications in the treatment of cancer and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,4-Pyridinedicarbonyl dichloride is its versatility. 3,4-Pyridinedicarbonyl dichloride can be used in the synthesis of various materials, including polymers and pharmaceuticals. 3,4-Pyridinedicarbonyl dichloride is also relatively easy to synthesize and can be carried out on a large scale.
However, there are also some limitations to the use of 3,4-Pyridinedicarbonyl dichloride in lab experiments. 3,4-Pyridinedicarbonyl dichloride can be highly reactive and can react with various compounds, making it difficult to control reactions. 3,4-Pyridinedicarbonyl dichloride can also be toxic and should be handled with care.
Zukünftige Richtungen
There are many future directions for the use of 3,4-Pyridinedicarbonyl dichloride in various fields. One potential direction is the use of 3,4-Pyridinedicarbonyl dichloride in the synthesis of new materials with unique properties. 3,4-Pyridinedicarbonyl dichloride can also be used in the development of new pharmaceuticals with improved efficacy and reduced side effects.
Another future direction is the study of the mechanism of action of 3,4-Pyridinedicarbonyl dichloride. Further research is needed to fully understand the biochemical and physiological effects of 3,4-Pyridinedicarbonyl dichloride.
Conclusion:
In conclusion, 3,4-Pyridinedicarbonyl dichloride is a versatile compound that has potential applications in various fields, including the synthesis of polymers and pharmaceuticals. 3,4-Pyridinedicarbonyl dichloride is relatively easy to synthesize and can be carried out on a large scale. However, there are also some limitations to the use of 3,4-Pyridinedicarbonyl dichloride in lab experiments, including its reactivity and toxicity. Further research is needed to fully understand the mechanism of action and potential applications of 3,4-Pyridinedicarbonyl dichloride.
Synthesemethoden
3,4-Pyridinedicarbonyl dichloride can be synthesized by reacting 3,4-pyridinedicarboxylic acid with thionyl chloride. The reaction takes place in the presence of a catalyst, such as dimethylformamide (DMF), and yields 3,4-Pyridinedicarbonyl dichloride as a white crystalline solid. The synthesis of 3,4-Pyridinedicarbonyl dichloride is a relatively simple process and can be carried out on a large scale.
Eigenschaften
IUPAC Name |
pyridine-3,4-dicarbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2/c8-6(11)4-1-2-10-3-5(4)7(9)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIAQNXMBCJOCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444003 |
Source


|
| Record name | 3,4-PYRIDINEDICARBONYL DICHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.01 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1889-02-7 |
Source


|
| Record name | 3,4-PYRIDINEDICARBONYL DICHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

